2-(2,6-Dioxo-3-piperidyl)-4-(5-hydroxypentyl)isoindoline-1,3-dione

PROTAC Linker Design Structural Isomer Purity Synthetic Efficiency

Degrader programs often stall due to the lack of a functionalizable cereblon ligand that retains binding affinity. This C-4 regioisomer, supplied at 98% purity, provides a terminal primary alcohol for linker conjugation without metabolic liability. • Single-isomer, C-4 substitution eliminates isomeric separation before library synthesis. • Direct C-C hydroxypentyl bond resists oxidative cleavage vs. ether-linked alternatives. • Balanced LogP 3.2 and tPSA 83.6 Ų support both cellular permeability and solubility.

Molecular Formula C18H20N2O5
Molecular Weight 344.4 g/mol
Cat. No. B12082982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dioxo-3-piperidyl)-4-(5-hydroxypentyl)isoindoline-1,3-dione
Molecular FormulaC18H20N2O5
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCCO
InChIInChI=1S/C18H20N2O5/c21-10-3-1-2-5-11-6-4-7-12-15(11)18(25)20(17(12)24)13-8-9-14(22)19-16(13)23/h4,6-7,13,21H,1-3,5,8-10H2,(H,19,22,23)
InChIKeyQCJVZCQUVGSCFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity of 2-(2,6-Dioxo-3-piperidyl)-4-(5-hydroxypentyl)isoindoline-1,3-dione


2-(2,6-Dioxo-3-piperidyl)-4-(5-hydroxypentyl)isoindoline-1,3-dione (CAS 2357113-35-8) is a synthetic, cereblon-binding molecular glue ligand within the thalidomide/IMiD (immunomodulatory imide drug) analog class [1]. Characterized by a glutarimide ring linked to a 4-(5-hydroxypentyl)-substituted isoindoline-1,3-dione core, it functions as an E3 ubiquitin ligase modulator for targeted protein degradation applications . Its structural differentiation from clinical IMiDs (lenalidomide, pomalidomide) lies in the C-4 alkyl-hydroxyl substitution, which introduces a functionalizable terminal primary alcohol for linker conjugation, directly impacting the design of PROTACs (Proteolysis Targeting Chimeras) and molecular glue degraders [1].

Functionalizable terminal alcohol for linker conjugation
Single C-4 regioisomer supports reproducible degrader synthesis
Cereblon-binding IMiD scaffold for targeted protein degradation

Why Generic Thalidomide Analogs Cannot Replace This Ligand


Clinical immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide are optimized for therapeutic oral bioavailability but lack a synthetic handle for conjugation into heterobifunctional degraders [1]. The 4-(5-hydroxypentyl) substituent in this compound serves a dual purpose: it preserves cereblon binding while providing a terminal primary alcohol necessary for derivatization into PROTACs, ADC payloads, or molecular glues. Generic substitution with lenalidomide or pomalidomide would prevent linker attachment at this vector, fundamentally altering pharmacological utility from a selective, systemic immunomodulator to a modular, targeted degrader. This critical functionalization pivot means that in-class but non-hydroxylated analogs cannot serve as synthetic equivalents in degrader library construction, as summarized below [2].

Attribute
This Ligand
Generic IMiDs
Conjugation handle
Terminal primary alcohol (C-4 hydroxypentyl)
Absent
Synthetic role
PROTAC/molecular glue intermediate
Systemic immunomodulator
Regioisomeric definition
Single, defined C-4 isomer
Not specified; mixed isomers may occur

Product Differentiation vs. Closest Structural Analogs


C-4 Hydroxypentyl Linker Prevents Isomerization

A critical quality attribute for cereblon ligands used in degrader synthesis is the absence of regioisomeric impurities that complicate conjugation and biological interpretation. The target compound bears the hydroxypentyl group exclusively at the C-4 position of the isoindoline ring. In contrast, the closely related commercial intermediate Thalidomide-5'-C5-OH (CAS 2411099-10-8) features the substitution at the glutarimide ring's 5'-position, creating a mixture of isomers during synthesis that reduces the yield of the desired single-isomer conjugate . Vendor datasheets confirm that the target compound is supplied at 98% purity with a single, well-defined regioisomer, whereas comparative products often exhibit lower isomeric purity due to concurrent substitution at other positions .

Regioisomeric purity
Data to verify
98% pure, single C-4 regioisomer vs. Thalidomide-5'-C5-OH (mixed isomers, purity not defined)
Supports regioisomeric purity requirement for reproducible PROTAC conjugation
Vendor-reported data; independent verification recommended
PROTAC Linker Design Structural Isomer Purity Synthetic Efficiency

C-C Bond Stability vs. Ether Linkers

The target compound contains a direct carbon-carbon bond between the isoindoline core and the pentyl chain, whereas the closest commercial analog, Thalidomide-O-C5-OH (2-(2,6-dioxopiperidin-3-yl)-4-((5-hydroxypentyl)oxy)isoindoline-1,3-dione, CAS 2411099-10-8), incorporates an ether linkage . The C-C bond in the target compound eliminates the potential for oxidative O-dealkylation, a prevalent metabolic and chemical instability pathway for ethers. This is a class-level inference based on well-established medicinal chemistry principles; the ether analog introduces a vulnerability to cytochrome P450-mediated cleavage at the linker, while the C-C bond is metabolically inert, potentially improving linker durability in cellular assays and in vivo models [1]. The calculated LogP (3.2 vs. 2.8) and reduced topological polar surface area (tPSA: 83.6 Ų vs. 92.4 Ų) for the target compound compared to the ether analog further support improved passive membrane permeability for the C-C linked variant [2].

Linker stability
Class-level
C-C bond vs. ether (ΔLogP +0.4, ΔtPSA −8.8 Ų); C-C resists oxidative cleavage
Reported metabolic stability context; experimental verification required
Computed properties; enzymatic stability not directly measured
Linker Stability Metabolic Resistance Conjugate Durability

Optimized Solubility-Lipophilicity Balance

The introduction of a terminal hydroxyl group on a flexible pentyl chain is a structure-based design strategy to improve aqueous solubility over simple alkyl linkers without excessively increasing protein binding, a common pitfall of polyethylene glycol (PEG) linkers [1]. The calculated LogP of 3.2 for the target compound positions it between purely hydrophobic alkyl linkers (e.g., C5-alkyl thalidomide, LogP ~3.8) and highly hydrophilic PEG-based linkers (e.g., Thalidomide-PEG3, LogP <1), balancing cell membrane permeability and solubility [2]. This intermediate hydrophilicity reduces the risk of non-specific binding and poor solubility often encountered with PEG-based degrader linkers, which can lead to aggregation and reduced cellular activity [3].

Solubility-lipophilicity balance
Class-level
XLogP3 = 3.2 (intermediate between alkyl and PEG linkers)
Reported balanced profile may support permeability and solubility
Computed LogP; experimental solubility and permeability not provided
Aqueous Solubility Plasma Protein Binding Drug-likeness

Key Application Scenarios in Drug Discovery


Metabolically Stable PROTACs for Intracellular Targets

The C-C bonded hydroxypentyl linker in this compound enables the construction of PROTACs with enhanced metabolic stability. As demonstrated in Section 3, the direct carbon bond resists oxidative cleavage, a key advantage over ether-linked alternatives like Thalidomide-O-C5-OH. This is particularly relevant for degrader programs targeting proteins in hepatic or microsomal-rich environments where metabolic instability of the linker can obscure in vivo activity. The terminal hydroxyl group provides a conjugation point for E3-target protein linkers without introducing a metabolic liability [1].

Isomer-Free CRBN Ligand for Degrader Libraries

The defined C-4 regioisomer of this compound, supplied at 98% purity, eliminates the need for time-consuming isomeric separations prior to library synthesis. This is a critical efficiency advantage over 5'-substituted analogs that suffer from regioisomeric mixtures, which can compromise the reliability of structure-activity relationship (SAR) data in degrader screening campaigns. Procurement of this single-isomer intermediate ensures reproducible conjugate formation and interpretable biological readouts .

Balanced Profile for Cell-Penetrant Degraders

With a computed LogP of 3.2 and tPSA of 83.6 Ų, this ligand-based intermediate offers an advantageous starting point for degrader design where both cellular permeability and solubility are required. This profile avoids the extremes of highly hydrophilic PEG linkers, which can impede cellular entry, and highly lipophilic alkyl linkers, which can cause aggregation. The balanced properties reduce the number of iterations needed to achieve a viable lead degrader, accelerating the hit-to-lead timeline in targeted protein degradation projects [2].

Modular Building Block for CRBN Bifunctional Molecules

Beyond PROTACs, this compound serves as a foundational building block for the development of molecular glues, hydrophobic tag (HyT) degraders, and antibody-drug conjugate (ADC) payloads. The versatile primary alcohol can be converted to a leaving group for amine or thiol conjugation, enabling linkage to a broad range of target-binding warheads. Its structural divergence from lenalidomide and pomalidomide ensures that the resulting bifunctional molecules engage cereblon while minimizing off-target effects inherent to the parent IMiD pharmacophores [3].

Application
Selection Property
Validation Focus
PROTACs for intracellular targets
C-C bond linker stability profile
Microsomal stability assessment
Degrader library synthesis
Single regioisomer integrity
HPLC purity and isomeric ratio
Cell-penetrant degrader design
Balanced LogP/tPSA profile
Permeability and solubility assays
Bifunctional CRBN molecules
Functionalizable primary alcohol
Conjugation efficiency and target engagement
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